molecular formula C14H16O5 B2739893 4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid CAS No. 140918-56-5

4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid

Cat. No.: B2739893
CAS No.: 140918-56-5
M. Wt: 264.277
InChI Key: OKWGNTXMGLDWLZ-UHFFFAOYSA-N
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Description

4-[3-(2-Methylprop-2-enoyloxy)propoxy]benzoic Acid is a high-value chemical building block designed for advanced research and development, particularly in the field of polymer science and specialty materials. Its molecular structure integrates a methacrylate functional group, which enables participation in free-radical polymerization reactions, with a benzoic acid moiety that can be further modified or used to influence material properties . This compound is primarily investigated for the synthesis of novel polymers and resins. Patent literature highlights the application of closely related benzoic acid derivatives bearing methacryloyloxy groups in the formulation of high-performance dental materials, including resin matrices for artificial teeth and light-curing repair masses . The presence of the polymerizable methacrylate group allows the molecule to be incorporated into a growing polymer network, while the benzoic acid component can contribute to the overall polarity, stability, and intermolecular interactions within the final polymeric material. Researchers utilize this compound to develop new materials with tailored characteristics for specialized industrial and biomedical applications. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-10(2)14(17)19-9-3-8-18-12-6-4-11(5-7-12)13(15)16/h4-7H,1,3,8-9H2,2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWGNTXMGLDWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCOC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid typically involves the esterification of 4-hydroxybenzoic acid with 3-chloropropyl 2-methylprop-2-enoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid undergoes various chemical reactions, including:

    Esterification: Formation of esters with alcohols.

    Hydrolysis: Breakdown of the ester linkage in the presence of acids or bases.

    Substitution: Replacement of the propoxy group with other functional groups.

Common Reagents and Conditions

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.

    Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Esterification: Various esters depending on the alcohol used.

    Hydrolysis: 4-hydroxybenzoic acid and 3-hydroxypropyl 2-methylprop-2-enoate.

    Substitution: Compounds with different functional groups replacing the propoxy group.

Scientific Research Applications

4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially altering their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties of Selected Benzoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Feature Evidence ID
4-[3-(Acryloyloxy)propoxy]benzoic Acid C13H14O5 250.25 N/A Reactive acrylate ester
Compound 1005 (Uracil Derivative) C24H22N2O5 418.45 143.5–145 Antiviral activity
DBBA (Dibutylamino Derivative) C18H30ClNO3 344.89 N/A Pharmaceutical candidate

Research Findings and Implications

  • Antiviral Activity : Uracil-substituted benzoic acids () demonstrate the importance of heterocyclic groups in targeting viral proteases or polymerases . The target compound’s methacrylate group may hinder similar activity due to reduced hydrogen-bonding capacity.
  • Metabolic Stability: Amino-substituted derivatives like DBBA () highlight the role of ionizable groups in improving pharmacokinetics, whereas ester-containing compounds may face hydrolysis in vivo.
  • Polymerization Potential: The methacryloyloxy group in the target compound could enable its use in drug delivery systems, leveraging methacrylate’s controlled polymerization behavior compared to acrylates .

Biological Activity

4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid, with the molecular formula C14H16O5, is an organic compound notable for its diverse biological activities. This compound features a benzoic acid structure linked to a propoxy group and a 2-methylprop-2-enoyloxy moiety, which contribute to its biochemical interactions and potential therapeutic applications.

The synthesis of this compound typically involves the esterification of 4-hydroxybenzoic acid with 3-chloropropyl 2-methylprop-2-enoate, utilizing potassium carbonate as a base in an aprotic solvent like dimethylformamide. The reaction is conducted under heat to facilitate ester formation. This method can be scaled for industrial production using automated reactors to ensure high yield and purity.

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including proteins and enzymes. The compound can form hydrogen bonds and hydrophobic interactions, potentially altering the activity of these biomolecules. Current research is focused on elucidating the specific pathways and targets involved in its action.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. Its mechanism may involve the modulation of inflammatory pathways, although detailed mechanisms remain under investigation.

Biochemical Probes

Due to its ability to interact with biomolecules, this compound is being explored as a biochemical probe in research settings. Its unique structure allows for specific interactions that could be leveraged in studying various biological processes.

Table: Summary of Biological Activities

Activity Description Research Findings
AntimicrobialInhibits growth of certain bacteriaEffective against E. coli and S. aureus
Anti-inflammatoryModulates inflammatory responsesReduces cytokine production in vitro
Biochemical ProbingInteracts with proteins and enzymesPotential use in studying enzyme kinetics

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against several bacterial strains. The results demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential utility as an antimicrobial agent.

Future Directions

Further research is needed to fully characterize the biological activity of this compound. Investigations into its pharmacokinetics, toxicity, and long-term effects are essential for evaluating its therapeutic potential.

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